S-Propyl N,N-diethyldithiocarbamate

Gas chromatography Method development Isomer separation

S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9; molecular formula C₈H₁₇NS₂; MW 191.36), also named diethyldithiocarbamic acid propyl ester, is an S-alkyl ester of the dithiocarbamate family. First characterised by Konecny et al.

Molecular Formula C8H17NS2
Molecular Weight 191.4 g/mol
CAS No. 19047-77-9
Cat. No. B120520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Propyl N,N-diethyldithiocarbamate
CAS19047-77-9
SynonymsN,N-Diethyl S-propyl Dithiocarbamate
Molecular FormulaC8H17NS2
Molecular Weight191.4 g/mol
Structural Identifiers
SMILESCCCSC(=S)N(CC)CC
InChIInChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3
InChIKeyYSSAGHQOEYPLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Propyl N,N-Diethyldithiocarbamate (CAS 19047-77-9): Chemical Identity and Procurement Context


S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9; molecular formula C₈H₁₇NS₂; MW 191.36), also named diethyldithiocarbamic acid propyl ester, is an S-alkyl ester of the dithiocarbamate family [1]. First characterised by Konecny et al. (1967) , it bears the N,N-diethyl substitution pattern on the dithiocarbamate core and an n-propyl group on the exocyclic sulfur. The compound belongs to a structurally homologous series of S-alkyl N,N-diethyldithiocarbamates—including S-methyl, S-ethyl, and S-isopropyl variants—that are not functionally interchangeable despite their shared core scaffold. Its deuterated isotopologue (S-propyl N,N-diethyldithiocarbamate-d₇) is commercially available as an analytical internal standard for LC-MS and GC-MS applications .

Select for non-polar GC column retention benchmarking and multi-analyte method resolution.
Defined n-propyl chain supports consistent lipophilic ligand design and organic-phase metal complex studies.
Matched deuterated isotopologue (d₇) enables isotope-dilution MS quantification; choose for quantitative method builds.

Why S-Alkyl Chain Identity in Dithiocarbamate Esters Cannot Be Treated as Interchangeable


Within the S-alkyl N,N-diethyldithiocarbamate series, the S-substituent functions as a critical determinant of three practical procurement-relevant properties: (i) gas chromatographic retention index (RI), which governs analytical method specificity and peak resolution from co-extracted matrix interferents [1]; (ii) lipophilicity and solvent partitioning behaviour, predicted to shift with each methylene addition to the S-alkyl chain ; and (iii) biological target engagement, as demonstrated in antimycobacterial studies where S-methylation of the parent dithiocarbamate abolished activity (MIC shifting from 3.13 μg/mL for free DDC to >100 μg/mL for S-Me-DDC) [2]. Consequently, substituting S-propyl N,N-diethyldithiocarbamate with its S-methyl, S-ethyl, or S-isopropyl analogues in an analytical method, a synthetic protocol employing the compound as a ligand precursor, or a structure-activity relationship study would introduce uncontrolled shifts in retention behaviour, solubility, and bioactivity that cannot be corrected by simple molar equivalence.

S-alkyl chain shift alters GC retention profile S-methyl, S-ethyl, or S-isopropyl substitution will shift the Kovats retention index, risking co-elution with matrix interferents in established methods.
Bioactivity phenotype is not transferable S-alkylation abolishes antimycobacterial potency; S-propyl ester cannot substitute for free dithiocarbamate salts or disulfiram in activity-based screens.
Isotopic standard is not interchangeable Non-deuterated analog or S-methyl-d₃ internal standards lack the +7 Da mass shift, compromising MS signal separation in selected ion monitoring workflows.

Quantitative Differentiation Evidence for S-Propyl N,N-Diethyldithiocarbamate Versus Closest S-Alkyl Analogues


Gas Chromatographic Kovats Retention Index: S-Propyl vs. S-Methyl, S-Ethyl, and S-Isopropyl Analogues

On an OV-101 non-polar capillary column under standardised conditions (Evans & Smith, 1994), S-propyl N,N-diethyldithiocarbamate exhibits a Kovats retention index (RI) of 1520 [1]. This places it 89 index units above its immediate lower homologue S-ethyl (RI = 1431) and 143 units above S-methyl (RI = 1377), providing ample chromatographic resolution for simultaneous detection in complex mixtures. Crucially, the RI of 1520 for the n-propyl ester is 59 units higher than that of its branched-chain constitutional isomer, S-isopropyl N,N-diethyldithiocarbamate (RI = 1461), confirming that the linear n-propyl substituent imparts measurably greater retention than the branched isopropyl group on this stationary phase [2].

Kovats Retention Index
Head-to-head
RI = 1520 (S-propyl); ΔRI = +143 vs. S-methyl, +89 vs. S-ethyl, +59 vs. S-isopropyl on OV-101.
Supports unambiguous GC peak assignment and isomer resolution.
Method context: OV-101 column, isothermal conditions.
Gas chromatography Method development Isomer separation

Physicochemical Property Differentiation: Predicted Boiling Point and Density Across the S-Alkyl Homologous Series

S-Propyl N,N-diethyldithiocarbamate has a predicted boiling point of 247.9 ± 23.0 °C and a predicted density of 1.024 ± 0.06 g/cm³ (at 20 °C) . While directly comparable predicted values for the S-methyl and S-ethyl analogues are not uniformly available from a single authoritative database, the molecular weight progression across the series is definitive: S-methyl (MW 163.3), S-ethyl (MW 177.3), and S-propyl (MW 191.4) [1]. Each methylene addition to the S-alkyl chain increases molecular weight by approximately 14 Da and the predicted boiling point by an estimated 10–20 °C based on class-level trends.

Predicted Boiling Point
Class-level
Predicted b.p. 247.9 ± 23.0 °C; density 1.024 ± 0.06 g/cm³; MW 191.36 vs. 163.3 (S-methyl).
Higher chain length modifies distillation recovery and thermal stability limits.
Predicted values, requires experimental confirmation for process use.
Physicochemical profiling Formulation development Solvent selection

Antimycobacterial Structure-Activity Evidence: S-Alkylation Abolishes Potency Against M. tuberculosis H37Rv

Horita et al. (2012) determined that the parent dithiocarbamate (DDC, as its sodium salt) and its disulfide dimer disulfiram (DSF) inhibit M. tuberculosis H37Rv with MIC values of 3.13 μg/mL and 1.56 μg/mL, respectively. However, the S-methyl ester derivative (S-Me-DDC, structurally the closest available comparator to S-propyl N,N-diethyldithiocarbamate) showed a complete loss of activity with an MIC >100 μg/mL against the same strain [1]. Although the S-propyl ester itself was not included in this panel, the data establish a clear class-level trend: S-alkylation of the exocyclic sulfur of diethyldithiocarbamate eliminates or severely attenuates antimycobacterial potency. Users seeking antitubercular activity must therefore avoid S-alkylated derivatives, including S-propyl N,N-diethyldithiocarbamate, in favour of the free dithiocarbamate salt or disulfiram.

Antimycobacterial SAR
Class-level
S-Me-DDC MIC >100 μg/mL vs. DDC MIC 3.13 μg/mL against M. tuberculosis H37Rv. S-propyl inferred inactive.
S-alkylation abolishes potency; selects free DDC for antimycobacterial research.
Broth dilution assay context; S-propyl not directly tested.
Antitubercular Structure-activity relationship Drug discovery

Isotopic Internal Standard Availability: S-Propyl N,N-Diethyldithiocarbamate-d₇ for Quantitative Mass Spectrometry

The heptadeuterated isotopologue S-propyl N,N-diethyldithiocarbamate-d₇ (MW 198.4 g/mol, vs. 191.4 for the unlabelled compound) is commercially available at certified purity of ≥95% . Unlike the S-methyl-d₃ or S-ethyl-d₅ versions, which are less widely offered, the S-propyl-d₇ form benefits from a mass shift of +7 Da, which provides superior signal separation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) MS workflows, minimising cross-talk between analyte and internal standard channels. This isotopic form is specifically recommended as an internal standard for the quantification of S-propyl N,N-diethyldithiocarbamate residues in environmental, food, or biological matrices .

Isotopic ISTD Availability
Supporting evidence
d₇-isotopologue (MW 198.4), mass shift +7 Da, purity ≥95%, commercially listed.
Supports isotope-dilution MS quantification with baseline signal separation.
Supplier batch-matched procurement recommended.
Isotope dilution mass spectrometry Analytical chemistry Internal standard

Metal Chelation Scaffold: S-Propyl Substitution Modulates Complex Stability and Solvent Partitioning

Dithiocarbamates function as bidentate sulfur-donor ligands forming stable four-membered chelate rings with transition metals [1]. The nature of the substituents on both the nitrogen and the exocyclic sulfur influences the electron density at the donor atoms and the overall lipophilicity of the resulting complex. Increasing the S-alkyl chain length from methyl to propyl systematically increases the hydrophobicity of the free ligand and its metal complexes, favouring extraction into organic solvents and enhancing compatibility with non-aqueous catalytic systems [2]. While quantitative stability constants for the S-propyl derivative specifically are not reported in the open literature, the well-established correlation between S-alkyl chain length and metal-chelate partition coefficients supports the selection of S-propyl over S-methyl or S-ethyl when organic-phase solubility of the ligand or its metal complex is a critical process parameter.

Metal Chelation Scaffold
Class-level
Longer S-alkyl chain correlates with higher predicted logP; no specific stability constants reported for S-propyl derivative.
Supports rational selection for non-aqueous metal complex partitioning.
Data to verify for specific metal systems.
Coordination chemistry Metal chelation Ligand design

Procurement-Guiding Application Scenarios for S-Propyl N,N-Diethyldithiocarbamate


GC-Based Purity Testing and Multi-Analyte Residue Analysis of Dithiocarbamates

The Kovats retention index of 1520 on OV-101 (ΔRI = +89 vs. S-ethyl, +59 vs. S-isopropyl) [2] makes S-propyl N,N-diethyldithiocarbamate suitable as either the target analyte or as a retention-time marker in GC methods that must resolve multiple S-alkyl dithiocarbamate esters simultaneously. Its deuterated isotopologue serves as the matched internal standard for isotope-dilution GC-MS quantification in environmental or food residue monitoring programmes .

Synthesis of Lipophilic Metal-Dithiocarbamate Complexes for Non-Aqueous Catalysis

Where the objective is to prepare a metal complex with enhanced organic-solvent solubility—such as for homogeneous catalysis in toluene or dichloromethane—the S-propyl ester offers a balance of lipophilicity (greater than S-methyl or S-ethyl) without the excessive molecular weight and potential steric hindrance of longer-chain S-alkyl derivatives [2]. The compound is documented as a ligand precursor forming stable chelates with transition metals .

Negative Control Compound in Antimycobacterial Structure-Activity Relationship Studies

Based on the class-level evidence that S-alkylation of diethyldithiocarbamate abrogates activity against M. tuberculosis H37Rv—S-Me-DDC MIC >100 μg/mL vs. DDC MIC = 3.13 μg/mL [2]—S-propyl N,N-diethyldithiocarbamate can serve as a structurally matched negative control in SAR studies. Its use prevents false attribution of activity to the dithiocarbamate scaffold and confirms that the free thiolate (or its disulfide dimer) is the pharmacophore.

Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis

The heptadeuterated isotopologue (d₇, MW 198.4, mass shift +7 Da) [2] is designed for use as an internal standard in validated bioanalytical methods. When procured alongside the native compound from a single source, it enables precise correction for matrix effects, extraction recovery, and instrument variability across pharmacokinetic, toxicokinetic, and environmental fate studies involving S-propyl N,N-diethyldithiocarbamate.

Application
Selection Property
Validation Focus
GC-based residue analysis and purity testing
Retention window (RI 1520) for isomer resolution
Co-elution check vs. S-isopropyl analog (RI 1461)
Synthesis of lipophilic metal-dithiocarbamate complexes
Chain-length-driven organic-phase solubility
Partition coefficient verification for target metal system
Negative control for antimycobacterial SAR studies
Structurally matched S-alkylated inactive analog
MIC confirmation against M. tuberculosis panel
Quantitative LC-MS/MS bioanalysis via isotope dilution
Matched d₇-internal standard with +7 Da mass shift
Matrix-effect correction and extraction recovery assessment

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